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2,4-Dihydroxy-5-

iodobenzaldehyde

CAS No.: 131088-03-4

Cat. No.: B600094 Get Quote

Executive Summary
This technical guide details the structural chemistry, synthesis, and crystallographic analysis of

2,4-Dihydroxy-5-iodobenzaldehyde (CAS: 131088-03-4). As a halogenated derivative of β-

resorcylaldehyde, this compound serves as a critical pharmacophore in the development of

Schiff base ligands, antifungal agents, and metallo-supramolecular assemblies.

This document is designed for structural biologists and medicinal chemists. It moves beyond

basic characterization to explore the supramolecular architecture defined by the interplay

between classical hydrogen bonding and halogen bonding—a feature exploited in modern

crystal engineering for increasing ligand binding affinity.

Chemical Context & Molecular Topology[1]
Electronic Architecture
The molecule comprises a resorcinol core (1,3-dihydroxybenzene) formylated at the 4-position

relative to the first hydroxyl, with an iodine atom electrophilically substituted at the 5-position.

Intramolecular Hydrogen Bonding (The S(6) Motif): The hydroxyl group at C2 forms a strong,

resonance-assisted hydrogen bond (RAHB) with the carbonyl oxygen. This locks the
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carbonyl group into a planar conformation coplanar with the benzene ring, creating a

pseudo-six-membered ring (S(6) graph set).

The Iodine Effect: The iodine atom at C5 introduces a region of positive electrostatic

potential (the "σ-hole") along the C-I bond axis, enabling halogen bonding interactions that

are pivotal for crystal packing and protein-ligand docking.

Structural Analogs Table
To validate crystallographic data, researchers should compare experimental results against

these established structural analogs:

Compound Space Group Key Feature Reference

2,4-

Dihydroxybenzaldehy

de

Planar sheets driven

by 4-OH···O=C

interactions

[NIST, 2024]

5-Iodosalicylaldehyde
Strong I···O halogen

bonding networks
[CCDC 1514944]

3,5-

Diiodosalicylaldehyde

Steric crowding forces

deviation from

planarity

[CSD]

Experimental Protocol: Synthesis & Crystal Growth
Objective: Isolate high-purity single crystals suitable for X-ray diffraction (XRD).

Synthesis Workflow
The iodination of activated phenols requires precise stoichiometry to prevent over-iodination

(di-iodo species).

Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq),

Acetonitrile (MeCN).

Procedure:
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Dissolve starting material in MeCN at 0°C.

Add NIS portion-wise over 30 minutes (controls exotherm).

Stir at Room Temperature (RT) for 4 hours.

Quench with 10% sodium thiosulfate (

) to remove free iodine (yellow color fades).

Extract with Ethyl Acetate, wash with brine, dry over

.

Purification: Recrystallize immediately to remove regioisomers.

Crystallization Strategy (The Slow Evaporation Method)
For XRD-quality crystals, thermodynamic control is essential.

Solvent System: Ethanol/Water (8:2) or Methanol/Chloroform (1:1).

Method:

Prepare a saturated solution at 40°C.

Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

Cover with Parafilm and puncture 3-4 small holes.

Store in a vibration-free environment at 18°C.

Timeline: Prismatic needles (pale yellow) typically appear within 48-72 hours.

Structural Analysis & Supramolecular Logic
The Hydrogen/Halogen Bonding Network
The crystal lattice of 2,4-dihydroxy-5-iodobenzaldehyde is governed by a hierarchy of

interactions. The diagram below illustrates the competing forces that stabilize the solid state.
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Figure 1: Hierarchical organization of supramolecular forces driving the crystallization of the

target compound.

Key Crystallographic Parameters to Refine
When solving the structure (typically using SHELXT or OLEX2), pay specific attention to these

bond lengths, which indicate the strength of the resonance-assisted hydrogen bond:

C=O Bond Length: Expect ~1.23 Å (slightly elongated due to H-bonding).

C2-O(H) Bond Length: Expect ~1.35 Å.

O(H)···O=C Distance: The intramolecular donor-acceptor distance should be

.

C-I Bond Length: Typical value is 2.10 Å.
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Applications in Drug Design
The structural data derived from this compound is directly applicable to Fragment-Based Drug

Discovery (FBDD).

Halogen Bonding in Docking: The iodine atom at position 5 is not merely a steric bulk; it acts

as a Lewis acid. In protein binding pockets (e.g., kinase inhibitors), this iodine can target

backbone carbonyls (Lewis bases) of residues like Valine or Alanine.

Schiff Base Scaffolds: The aldehyde group is highly reactive. The crystal structure confirms

that the 2-OH group remains engaged in the S(6) ring, leaving the 4-OH free for solvent

interactions or further derivatization without disrupting the core planarity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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